molecular formula C13H11BrN2O3 B11812866 Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B11812866
M. Wt: 323.14 g/mol
InChI Key: ANLGOPWJRCVOIL-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromophenyl group, a formyl group, and an ethyl ester group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves multi-step reactions. One common method includes the bromination of a phenyl group followed by the formation of the pyrazole ring. The formyl group is then introduced through a formylation reaction, and the ethyl ester group is added via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive pyrazole derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and the formyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrazole ring provides a stable scaffold that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

  • Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-(2-methylphenyl)-4-formyl-1H-pyrazole-3-carboxylate

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly influence their chemical reactivity and biological activity, making this compound unique in its properties and applications.

Biological Activity

Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H11BrN2O3
  • Molecular Weight : 323.14 g/mol
  • CAS Number : 1159691-61-8

This compound belongs to the pyrazole family, which is known for various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor activity. This compound has been shown to inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) by inducing apoptosis and inhibiting microtubule assembly at concentrations as low as 1.0 μM .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research has highlighted that pyrazole derivatives can act against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL against Staphylococcus aureus and other pathogens . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of halogen substituents, such as bromine in this compound, enhances its lipophilicity and potentially its interaction with biological targets. Studies have shown that modifications in the pyrazole ring can significantly alter the activity profile of these compounds .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated a series of pyrazole derivatives, including this compound, showing significant inhibition of tumor cell proliferation in vitro. The mechanism involved apoptosis induction via caspase activation .
  • Antimicrobial Evaluation :
    • In another investigation, derivatives were tested for their antimicrobial efficacy against various bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains, supporting further exploration into this compound's potential as an antimicrobial agent .

Summary Table of Biological Activities

Activity TypeCompoundMIC (μg/mL)Cell Line/Pathogen
AntitumorEthyl 1-(2-bromophenyl)...1.0MDA-MB-231 (breast cancer)
AntimicrobialEthyl 1-(2-bromophenyl)...0.22Staphylococcus aureus
AntifungalRelated pyrazolesVariesVarious phytopathogenic fungi

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

ethyl 1-(2-bromophenyl)-4-formylpyrazole-3-carboxylate

InChI

InChI=1S/C13H11BrN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,2H2,1H3

InChI Key

ANLGOPWJRCVOIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2Br

Origin of Product

United States

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